molecular formula C9H8Cl2N2O B107665 N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide CAS No. 15460-48-7

N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide

Cat. No. B107665
CAS RN: 15460-48-7
M. Wt: 231.08 g/mol
InChI Key: RLYVLFBGLUBQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide, also known as DCAC, is a chemical compound that has been widely used in scientific research. This compound is a member of the aziridine family and has been studied for its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is not fully understood, but studies have suggested that it works by inducing DNA damage and inhibiting DNA synthesis. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to activate the p53 pathway, which is a key regulator of cell growth and apoptosis.

Biochemical And Physiological Effects

N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis.

Advantages And Limitations For Lab Experiments

N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it ideal for scientific research. However, N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide also has certain limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide. One area of research is the development of novel N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential applications of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide in other fields, such as agriculture and environmental science. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide and its potential applications in cancer therapy.
Conclusion:
In conclusion, N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is a unique and promising compound that has been extensively studied for its potential applications in various fields of scientific research. While there are still many unanswered questions about the mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide, its potential applications in cancer therapy and other fields make it an important area of research for the future.

Synthesis Methods

N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline with chloroformate followed by the addition of aziridine. Another method involves the reaction of 3,4-dichloroaniline with phosgene followed by the addition of aziridine. These methods have been widely used in the laboratory to produce high-quality N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide for scientific research.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is in the field of cancer research. Studies have shown that N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has potent antitumor activity and can induce apoptosis in cancer cells. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

15460-48-7

Product Name

N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)aziridine-1-carboxamide

InChI

InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)12-9(14)13-3-4-13/h1-2,5H,3-4H2,(H,12,14)

InChI Key

RLYVLFBGLUBQDO-UHFFFAOYSA-N

SMILES

C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl

Other CAS RN

15460-48-7

synonyms

N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide

Origin of Product

United States

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